![molecular formula C23H20N4O2 B2758677 1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea CAS No. 1207003-29-9](/img/structure/B2758677.png)
1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazoles, such as “1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea”, involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications
- Design and Synthesis : Researchers have explored the design and synthesis of 1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea derivatives as potential anticancer agents .
- Evaluation : Data suggests that these derivatives exhibit good selectivity between cancer cells and normal cells . Further studies are needed to understand their mechanism of action and optimize their efficacy.
- Indole Derivatives : The oxadiazole-urea scaffold combines features from both indole and oxadiazole compounds. Indole derivatives have demonstrated antiviral properties .
- Specific Examples : Compounds containing the 1,3,4-oxadiazole ring have been investigated for antiviral activity against influenza A and Coxsackie B4 viruses .
- Novel Derivatives : Certain indole-oxadiazole-urea derivatives have shown anti-inflammatory and analgesic activities, along with favorable ulcerogenic indices .
- Comparison : These effects were observed in comparison to established anti-inflammatory drugs like indomethacin and celecoxib .
Anticancer Potential
Antiviral Activity
Anti-Inflammatory and Analgesic Effects
Vasodilatory Effects
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that compounds with similar structures can interact with their targets through aromatic interactions . These interactions can be interpreted as aromatic T-shaped or edge-to-face contacts .
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have shown excellent cytotoxic activity compared to that of standard reference drugs .
properties
IUPAC Name |
1-benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-22(25-23-27-26-20(29-23)16-17-10-4-1-5-11-17)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2,(H2,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVIXGDYYQESQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea |
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